N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is a complex organic compound known for its diverse applications in scientific research This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and the subsequent attachment of the 3-chloro-4-methoxybenzoyl and phenyl groups. One common method involves the reaction of 3-chloro-4-methoxybenzoic acid with aniline to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the benzofuran core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(2-chloro-5-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
- N-[4-[(3-chloro-4-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
- N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzothiophene-2-carboxamide
Uniqueness
N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloro-4-methoxybenzoyl group enhances its reactivity and potential for various applications .
Properties
Molecular Formula |
C23H17ClN2O4 |
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Molecular Weight |
420.8g/mol |
IUPAC Name |
N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2O4/c1-29-20-11-6-15(12-18(20)24)22(27)25-16-7-9-17(10-8-16)26-23(28)21-13-14-4-2-3-5-19(14)30-21/h2-13H,1H3,(H,25,27)(H,26,28) |
InChI Key |
AJMOSAGSEGPKNK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl |
Origin of Product |
United States |
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